molecular formula C9H9BrO3 B6307742 3-Bromo-2-methoxy-5-methylbenzoic acid CAS No. 73469-58-6

3-Bromo-2-methoxy-5-methylbenzoic acid

Cat. No.: B6307742
CAS No.: 73469-58-6
M. Wt: 245.07 g/mol
InChI Key: BYSSKBXKQGIRMW-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

3-Bromo-2-methoxy-5-methylbenzoic acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds . It has been found to interact with targets such as α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors . These targets play crucial roles in various biological processes, including neurotransmission, cell signaling, and viral entry into host cells .

Mode of Action

It is known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their substitution . In the case of this compound, it may undergo similar reactions, leading to changes in its targets.

Biochemical Pathways

Given its known targets, it can be inferred that it may influence pathways related to neurotransmission, cell signaling, and viral entry . The downstream effects of these interactions could include altered neuronal activity, changes in cell behavior, and prevention of HIV-1 entry into host cells .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if it acts as an α-2 adrenoceptor agonist, it could decrease neurotransmitter release, leading to reduced neuronal activity . If it acts as a Smoothened receptor antagonist, it could inhibit the Hedgehog signaling pathway, affecting cell proliferation and differentiation . If it acts as an HIV-1 entry inhibitor, it could prevent the virus from entering host cells, thereby inhibiting infection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-5-methylbenzoic acid typically involves the bromination of 2-methoxy-5-methylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to maintain optimal conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-methoxy-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

3-Bromo-2-methoxy-5-methylbenzoic acid is used in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-methoxy-5-methylbenzoic acid is unique due to the specific arrangement of the bromine, methoxy, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

3-bromo-2-methoxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSSKBXKQGIRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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